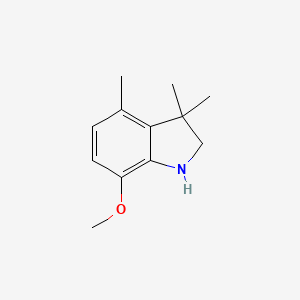

7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole

Description

7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with a methoxy group at position 7 and three methyl groups at positions 3, 3, and 4. This structural framework confers unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

7-methoxy-3,3,4-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-8-5-6-9(14-4)11-10(8)12(2,3)7-13-11/h5-6,13H,7H2,1-4H3 |

InChI Key |

VFKUAKXPNTUIDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)NCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 7-methoxyindole with appropriate alkylating agents under controlled conditions . Another method includes the use of cyclization reactions involving substituted anilines and ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 7 directs electrophiles to the electron-rich positions C5 and C6 of the indole ring. Key reactions include:

Mechanistic Insight :

-

The methoxy group activates the ring via resonance, while methyl groups at positions 3 and 4 create steric hindrance, favoring substitution at less hindered positions like C5/C6 .

Alkylation and Acylation

The NH group in the dihydroindole core participates in nucleophilic reactions:

Limitations :

-

Bulkier alkylating agents (e.g., tert-butyl bromide) show reduced efficiency due to steric hindrance from 3,3,4-trimethyl groups.

Oxidation Reactions

Controlled oxidation modifies the dihydroindole ring:

Critical Data :

-

Oxidation with DDQ achieves 85% conversion without ring degradation, making it preferable for synthetic intermediates.

Reduction and Hydrogenation

The compound undergoes selective reduction under catalytic conditions:

Safety Note :

Cyclization and Ring Expansion

The dihydroindole scaffold serves as a precursor for complex heterocycles:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄, 100°C | Tetrahydrocarbazole derivatives | 45–50 | |

| [3+2] Cycloaddition | Diazoethane, Cu(acac)₂ | Pyrazole-fused indole | 38 |

Mechanistic Pathway :

Functional Group Interconversion

The methoxy group participates in demethylation and displacement:

| Reaction Type | Reagents/Conditions | Product | Key Insight | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 7-Hydroxy-3,3,4-trimethyl-2,3-dihydro-1H-indole | Requires cryogenic conditions | |

| Nucleophilic Substitution | NaSH/DMF, 120°C | 7-Mercapto derivative | Limited by steric hindrance |

Stability and Degradation

Key stability challenges under specific conditions:

Scientific Research Applications

7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cell growth in certain studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole with key analogs, emphasizing substituent effects on properties and applications:

Notes:

- Nitro/Chloro Groups: Introduce electrophilic sites for further chemical modifications (e.g., reduction of -NO₂ to -NH₂) or alter electronic properties for optoelectronic applications .

- Fused-ring systems (e.g., pyridoindole in ) expand π-conjugation, relevant for materials science or intercalation-based therapies .

Research Findings and Methodological Insights

- Methyl groups may be introduced via Friedel-Crafts alkylation or reductive amination.

- Structural Analysis : Tools like SHELXL and OLEX2 are widely used for crystallographic refinement and structure determination of indole derivatives, ensuring accurate stereochemical assignments .

- Spectroscopic Data :

- NMR Shifts : Methyl groups at positions 3 and 4 in dihydroindoles typically resonate at δ 20–30 ppm (¹³C NMR), while methoxy groups appear at δ 55–60 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen in nitroindole derivatives (e.g., [M+H]⁺ = 253.0979 for C₁₅H₁₃N₂O₂) .

Biological Activity

7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

The synthesis of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The compound is characterized by its unique structural features that allow for various modifications. Its molecular formula is with a molecular weight of approximately 189.25 g/mol.

Antioxidant Properties

Research indicates that derivatives of dihydroindoles exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

A study highlighted that 2,3-dihydroindole derivatives could serve as neuroprotective agents. The compound's ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further development in treating neurodegenerative disorders .

Binding Affinity Studies

Binding assays have been conducted to evaluate the interaction of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole with melatonin receptors (MT1 and MT2). The results showed varying degrees of binding inhibition compared to melatonin itself. For instance:

| Compound | Concentration | Binding Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| 7-Methoxy... | 1 µM | 71% | 0.268 |

| Melatonin | 1 µM | 100% | 0.138 |

These findings suggest that while the compound has lower binding affinity than melatonin, it still possesses relevant interactions that could be explored for therapeutic applications .

The mechanism of action for 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole appears to involve modulation of neurotransmitter systems and antioxidant pathways. The compound may influence signaling pathways related to inflammation and cellular stress responses, contributing to its neuroprotective effects .

Case Study: Neuroprotection

A recent study investigated the neuroprotective effects of various dihydroindole derivatives in animal models of neurodegeneration. Mice treated with these compounds showed improved cognitive function and reduced markers of oxidative stress compared to controls. This suggests a promising avenue for further research into their therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the indole ring significantly affect biological activity. For example, substituents in the 7-position enhance binding affinity to melatonin receptors while maintaining antioxidant properties .

Q & A

Q. What computational approaches model its reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450) using crystallographic coordinates .

- Docking Studies : Use AutoDock Vina to predict binding affinities for kinase inhibitors .

Contradiction Analysis

- Synthetic Routes : uses NaH for alkylation, while employs arylhydrazines. The choice depends on target substituents: NaH is preferable for bulky groups, whereas hydrazines favor planar conjugation .

- Yield Optimization : identifies I₂ as superior to FeCl₃ or AlCl₃, but residual iodine may require additional purification steps (e.g., Na₂S₂O₃ wash) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.